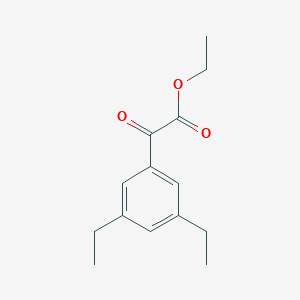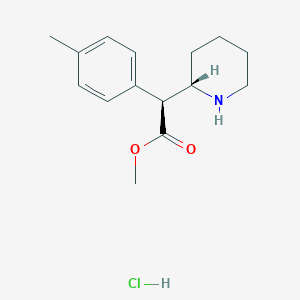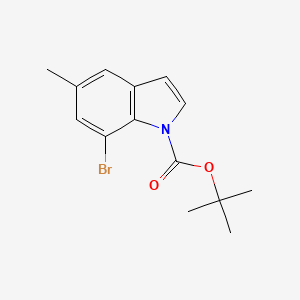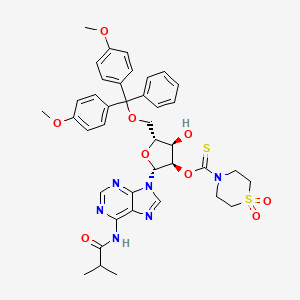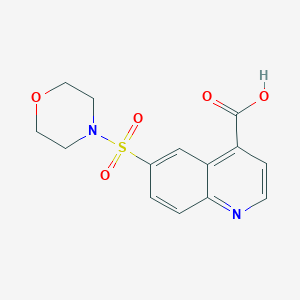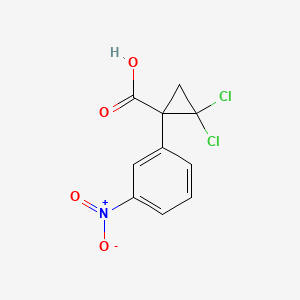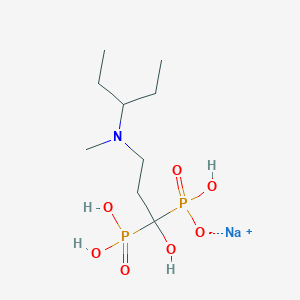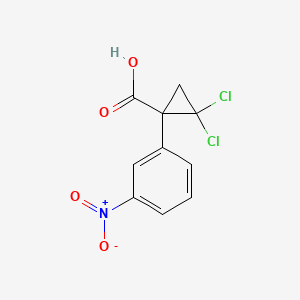![molecular formula C23H16N2O3 B14077214 4-[4,5-Dihydro-5-oxo-3-phenyl-4-(phenylmethylene)-1H-pyrazol-1-yl]benzoic acid CAS No. 486994-80-3](/img/structure/B14077214.png)
4-[4,5-Dihydro-5-oxo-3-phenyl-4-(phenylmethylene)-1H-pyrazol-1-yl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-[4,5-dihydro-5-oxo-3-phenyl-4-(phenylmethylene)-1H-pyrazol-1-yl]- is a complex organic compound that features a benzoic acid moiety linked to a pyrazole ring. This compound is notable for its unique structure, which combines aromatic and heterocyclic elements, making it a subject of interest in various fields of chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-[4,5-dihydro-5-oxo-3-phenyl-4-(phenylmethylene)-1H-pyrazol-1-yl]- typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction between benzaldehyde derivatives and active methylene compounds, followed by a Michael addition reaction. The reaction conditions often involve the use of catalysts such as L-proline and solvents like ethanol .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups within the structure, potentially converting them to alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 4-[4,5-dihydro-5-oxo-3-phenyl-4-(phenylmethylene)-1H-pyrazol-1-yl]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of benzoic acid, 4-[4,5-dihydro-5-oxo-3-phenyl-4-(phenylmethylene)-1H-pyrazol-1-yl]- involves its interaction with various molecular targets. The pyrazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Benzoic acid, 4-hydroxy-3,5-dimethoxy-:
Benzoic acid, 4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-: This compound is structurally similar but features different substituents on the pyrazole ring.
Uniqueness: The uniqueness of benzoic acid, 4-[4,5-dihydro-5-oxo-3-phenyl-4-(phenylmethylene)-1H-pyrazol-1-yl]- lies in its specific combination of aromatic and heterocyclic elements, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
486994-80-3 |
|---|---|
Molekularformel |
C23H16N2O3 |
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
4-(4-benzylidene-5-oxo-3-phenylpyrazol-1-yl)benzoic acid |
InChI |
InChI=1S/C23H16N2O3/c26-22-20(15-16-7-3-1-4-8-16)21(17-9-5-2-6-10-17)24-25(22)19-13-11-18(12-14-19)23(27)28/h1-15H,(H,27,28) |
InChI-Schlüssel |
YZGAFDMUVGWMMN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=C2C(=NN(C2=O)C3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


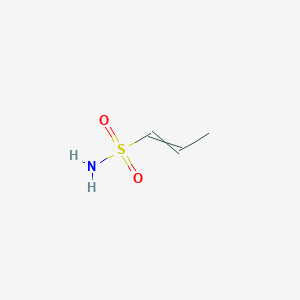
![2-bromo-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B14077139.png)
